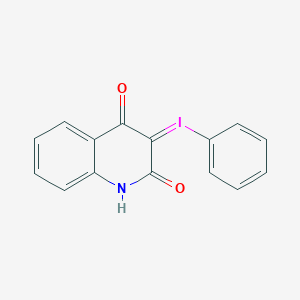
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, also known as PIFA, is an organic compound that has gained significant attention in scientific research due to its unique properties. PIFA is a versatile reagent that has been used in various chemical reactions and synthesis. In
Wirkmechanismus
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is an oxidizing agent that can transfer an iodine atom to a substrate. The reaction mechanism involves the formation of a hypervalent iodine intermediate, which reacts with the substrate to form the desired product. The reaction is typically carried out in the presence of an acid catalyst, which helps to activate the 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate reagent.
Biochemical and Physiological Effects:
Due to its oxidizing properties, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the development of new drugs and therapies. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been shown to have antibacterial and antifungal properties, and it has been used in the treatment of various diseases, including cancer and HIV. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used in the modification of biomolecules, such as proteins and nucleic acids, which has potential applications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its versatility as a reagent. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be used in a wide range of chemical reactions, and it has been shown to be effective in the synthesis of complex organic molecules. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is also relatively easy to synthesize, and the yield of the compound is typically high.
One limitation of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is its potential toxicity. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is a strong oxidizing agent, and it can be hazardous if not handled properly. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate can be expensive, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are several future directions for the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in scientific research. One area of interest is the development of new drugs and therapies based on the properties of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate. Another area of interest is the modification of biomolecules using 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate, which has potential applications in drug discovery and development. Additionally, the use of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate in the synthesis of complex organic molecules may lead to the development of new materials and technologies.
Synthesemethoden
The synthesis of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate involves the reaction of 2-hydroxy-1,2-diphenylethanone with iodine and trifluoroacetic acid. The reaction yields a yellow solid that is purified by recrystallization. The yield of 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in various chemical reactions, including the oxidation of alcohols, the synthesis of lactams, and the preparation of heterocycles. 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has also been used as a reagent in the synthesis of natural products and pharmaceuticals. In addition, 2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate has been used in the functionalization of carbon-hydrogen bonds, which is a crucial step in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
86795-52-0 |
|---|---|
Produktname |
2-Oxo-3-(phenyliodonio)-1,2-dihydro-4-quinolinolate |
Molekularformel |
C15H10INO2 |
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
3-(phenyl-λ3-iodanylidene)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H10INO2/c18-14-11-8-4-5-9-12(11)17-15(19)13(14)16-10-6-2-1-3-7-10/h1-9H,(H,17,19) |
InChI-Schlüssel |
MZDNUTMSDUAJFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)I=C2C(=O)C3=CC=CC=C3NC2=O |
Andere CAS-Nummern |
68903-67-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



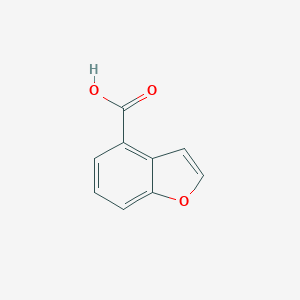

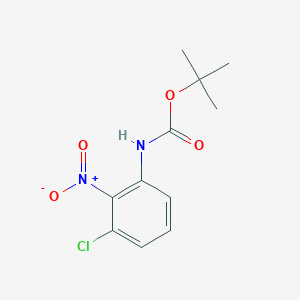
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)

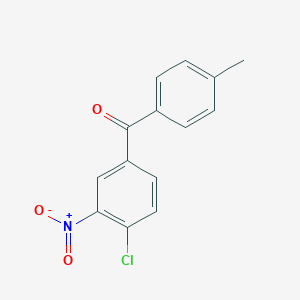
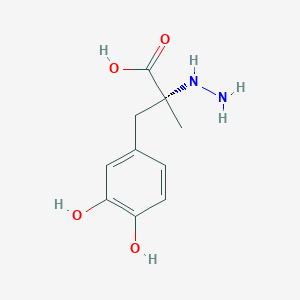


![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)
![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)